4-methoxy-3-methyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a methoxy group at position 4, a methyl group at position 3 on the aromatic ring, and a complex ethyl-linked pyridazine-pyridine amine substituent. The pyridazine and pyridine moieties may enhance hydrogen-bonding interactions with biological targets, while the methoxy and methyl groups could influence solubility and metabolic stability.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-14-13-16(3-4-17(14)28-2)29(26,27)22-12-11-21-18-5-6-19(25-24-18)23-15-7-9-20-10-8-15/h3-10,13,22H,11-12H2,1-2H3,(H,21,24)(H,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWUKMWPBSRXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration and Reduction: Starting with 2-methyl-3-nitroaniline, nitration followed by reduction yields 2-methyl-3-aminoaniline.
Methoxylation: The amino group is then protected, and the compound is methoxylated to introduce the methoxy group.
Sulfonamide Formation: The protected amine is then reacted with benzenesulfonyl chloride to form the sulfonamide.
Side Chain Introduction: The pyridazinyl and pyridinyl moieties are introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and high-throughput screening for optimal reaction conditions in coupling reactions.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl group, while reduction of the nitro group yields an amine.
Scientific Research Applications
Biological Applications
1. Antitumor Activity
Research has shown that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-methoxy-3-methyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain sulfonamide derivatives showed promising results against various cancer cell lines, suggesting that this compound may also possess similar antitumor efficacy through mechanisms such as apoptosis induction and cell cycle arrest .
2. Inhibition of Kinases
This compound may act as a kinase inhibitor, a critical target in cancer therapy. For example, derivatives with similar structures have been reported to inhibit RET kinase activity, which is implicated in several malignancies. The application of such inhibitors can lead to the development of targeted therapies for cancers driven by aberrant kinase signaling .
3. Antimicrobial Properties
Sulfonamides are traditionally known for their antibacterial properties. Compounds derived from sulfonamide structures have been evaluated for their activity against various bacterial strains, showcasing their potential as antimicrobial agents. The mechanism typically involves the inhibition of folic acid synthesis in bacteria .
Case Studies
1. Antitumor Studies
In a recent study, a series of sulfonamide derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the sulfonamide structure significantly enhanced antitumor activity, suggesting that this compound could be optimized for better efficacy .
2. Kinase Inhibition
Another research effort focused on synthesizing novel inhibitors targeting RET kinase using sulfonamide scaffolds. The study highlighted how structural modifications led to improved binding affinities and selectivity towards RET over other kinases, indicating a promising avenue for developing specific cancer therapeutics .
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment. The exact molecular pathways involved depend on the specific biological context and the target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include sulfonamide derivatives with heterocyclic appendages. Key examples from the literature are compared below:
Key Observations :
- Target Compound : Lacks fluorinated groups, which may reduce lipophilicity compared to the patent example. The pyridazine-pyridine chain could enhance binding specificity for nitrogen-rich enzymatic pockets.
- Patent Compound: The fluorinated chromenone and pyrazolo-pyrimidine groups likely improve target affinity (e.g., kinase inhibition) but may increase metabolic instability .
Biological Activity
4-Methoxy-3-methyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and anti-cancer properties. This article explores the compound's biological activity, including its mechanisms, efficacy, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a benzenesulfonamide moiety, a pyridazin ring, and a pyridine substituent. Its molecular formula is , with a molecular weight of approximately 397.48 g/mol.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
Kinase Inhibition
Research indicates that compounds similar to this compound often target receptor tyrosine kinases (RTKs), which are critical in cancer biology. For instance, studies have shown that related compounds can inhibit kinases such as EGFR and PDGFR with sub-micromolar IC50 values, indicating their potency as potential therapeutic agents in oncology .
Biological Activity Data
The following table summarizes the biological activity data for this compound and its analogs:
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results demonstrated significant inhibition of cell proliferation at concentrations correlating with the IC50 values reported above.
- In Vivo Studies : Animal model studies have shown that administration of the compound resulted in reduced tumor growth compared to control groups, supporting its potential as an anti-cancer agent.
- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, which are crucial for programmed cell death.
Q & A
Q. How can quantum chemical calculations streamline reaction optimization?
- Methodological Answer : Transition state modeling (Gaussian 09) identifies rate-limiting steps, such as sulfonamide coupling. ICReDD’s workflow integrates these calculations with robotic screening (Chemspeed®) to prioritize solvent/base combinations, reducing optimization cycles from months to weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
